molecular formula C5H12N2O2 B143873 DL-Ornithine CAS No. 128551-39-3

DL-Ornithine

Cat. No.: B143873
CAS No.: 128551-39-3
M. Wt: 132.16 g/mol
InChI Key: AHLPHDHHMVZTML-UHFFFAOYSA-N
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Description

DL-Ornithine is a racemic mixture of the non-proteinogenic amino acid ornithine, comprising equal parts of the D- and L-enantiomers. It plays a critical role in biochemical pathways, particularly the urea cycle, where it facilitates ammonia detoxification and arginine synthesis.

Scientific Research Applications

Biochemical Research

DL-Ornithine is utilized extensively in biochemical studies to trace metabolic pathways, particularly in the urea cycle. It aids in understanding nitrogen metabolism and its implications for health.

ApplicationDescription
Metabolic Pathway TracingUsed to investigate the conversion of ornithine to proline and other metabolites.
Polyamine SynthesisServes as a precursor for polyamines like putrescine and spermine, essential for cell growth.

Medical Applications

This compound has been studied for its potential therapeutic effects, particularly in:

  • Hepatic Encephalopathy : L-Ornithine L-aspartate (LOLA), derived from ornithine, has shown efficacy in lowering ammonia levels in patients with liver dysfunction.
  • Exercise Physiology : Research indicates that supplementation with this compound can reduce fatigue and improve recovery times in athletes.
Medical UseStudy Findings
Hepatic EncephalopathyReduction in ammonia levels; improved cognitive function.
Athletic PerformanceEnhanced recovery and reduced perceived fatigue during high-intensity workouts.

Nutritional Supplements

This compound is often included in dietary supplements aimed at improving exercise performance and recovery. It is believed to stimulate growth hormone release and support immune function.

Nutritional BenefitEvidence
Growth Hormone StimulationStudies suggest increased levels post-supplementation.
Immune Function SupportLinked to enhanced immune responses during physical stress.

Case Study 1: Exercise Fatigue

In a controlled trial involving athletes, those supplemented with this compound reported significantly lower fatigue levels during high-intensity workouts compared to a placebo group. This study highlighted the compound's role in enhancing recovery times and overall performance metrics.

Case Study 2: Stress Management

A study focused on individuals experiencing chronic stress found that supplementation with L-ornithine led to lower anxiety levels and improved sleep quality over an 8-week period. This was associated with reduced cortisol levels, indicating its potential benefits for stress management.

Comparison with Similar Compounds

Key Properties:

  • Molecular formula : C₅H₁₂N₂O₂
  • Molecular weight : 132.16 g/mol
  • Thermodynamic data :
    • ΔcH°solid: -3029.9 ± 1.8 kJ/mol
    • S°solid: 193.3 J/mol·K
  • Common derivatives : DL-Ornithine hydrochloride (CAS 1069-31-4), widely used in research for improved solubility and stability.

This compound is utilized in peptide synthesis, though its racemic nature complicates purification, often yielding amorphous products. It also serves as a biomarker for distinguishing tuberculosis pleural effusion (TBPE) from macrophage-derived exudates (MPE), albeit with lower diagnostic efficacy (AUC = 0.706) compared to citric acid (AUC = 0.848) or stearic acid (AUC = 0.855).

Comparison with Similar Compounds

L-Ornithine vs. This compound

Parameter L-Ornithine This compound
Structure L-enantiomer Racemic mixture (D + L)
Biochemical Role Natural substrate in urea cycle Synthetic analog; less biologically active
Applications Clinical supplements, liver health Research (e.g., peptide synthesis, metabolic studies)
Purity Challenges Easily crystallized Forms gels; requires fractional precipitation

Key Insight : While L-ornithine is the physiologically active form, this compound is often used in experimental settings due to cost-effectiveness, despite challenges in purification.

L-Arginine vs. This compound

Parameter L-Arginine This compound
Structure Guanidino group Linear diamine
Role in Urea Cycle Precursor for nitric oxide Intermediate in arginine synthesis
Oxidative Rates Higher QO₂N in Brucella spp. Lower QO₂N

Key Insight : L-Arginine is a direct precursor to nitric oxide, whereas this compound primarily contributes to arginine regeneration in the urea cycle.

DL-Citrulline vs. This compound

Parameter DL-Citrulline This compound
Structure Ureido group Linear diamine
Role in Urea Cycle Intermediate between ornithine and arginine Substrate for arginase
Diagnostic Utility Not reported Biomarker for TBPE (AUC = 0.706)

Key Insight: DL-Citrulline bridges ornithine and arginine in the urea cycle but lacks diagnostic applications noted for this compound.

DL-Canaline vs. 5-Fluoromethylornithine (5FMOrn)

Both compounds inhibit ornithine aminotransferase (OAT), but with differing mechanisms and efficacy:

Parameter DL-Canaline 5FMOrn
Mechanism Forms oxime with pyridoxal-P Generates enamine intermediate
In Vitro Activity Faster inhibition Slower but more stable
In Vivo Efficacy Transient inhibition (65–70%) Prolonged inhibition (>90%)
Clinical Use Limited Treatment of sleeping sickness

Key Insight : 5FMOrn’s irreversible inhibition and superior in vivo performance make it more clinically relevant than DL-canaline.

Eflornithine (DFMO) vs. This compound

Parameter Eflornithine This compound
Structure Difluoromethyl substitution Unmodified ornithine backbone
Function Inhibits polyamine synthesis Urea cycle intermediate
Applications Anti-parasitic (e.g., African trypanosomiasis) Research biomarker

Key Insight : Eflornithine’s structural modification enhances its therapeutic utility, unlike this compound, which remains a metabolic intermediate.

Biological Activity

DL-Ornithine, a non-proteinogenic amino acid, plays a significant role in various biological processes, particularly in polyamine biosynthesis, cellular metabolism, and as a precursor in the urea cycle. This article explores the biological activity of this compound, focusing on its enzymatic roles, antimicrobial properties, and implications in health and disease.

Chemical Structure and Properties

This compound is a pentanoic acid with two amino groups located at positions 2 and 5. Its chemical formula is C5H12N2O2C_5H_{12}N_2O_2 . The compound exists in two enantiomeric forms: L-ornithine and D-ornithine, with L-ornithine being biologically active in mammalian systems.

Enzymatic Functions

Ornithine Decarboxylase (ODC)
One of the primary roles of this compound is its conversion to putrescine by ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. Polyamines such as putrescine, spermidine, and spermine are essential for cell growth, differentiation, and proliferation. The activity of ODC is tightly regulated and has been implicated in cancer biology due to its role in promoting cell division .

Table 1: ODC Activity and Substrate Specificity

SubstrateODC Activity (U/mg)Remarks
L-Ornithine11.91 ± 0.38Preferred substrate
D-OrnithineLowLess active than L-form
L-ArginineModerateAlternative substrate

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. Specifically, δ-poly-L-ornithine synthesized by Acinetobacter baumannii has shown potent antifungal activity against various pathogens. This polymer exhibits structural characteristics that allow it to disrupt fungal cell membranes .

Case Study: Antifungal Activity of δ-Poly-L-Ornithine
In vitro assays demonstrated that δ-poly-L-ornithine significantly inhibited the growth of Candida albicans and other fungal strains. The mechanism appears to involve membrane disruption and interference with cell wall synthesis .

Clinical Implications

This compound supplementation has been studied for its potential benefits in various clinical conditions:

  • Wound Healing : this compound is thought to enhance collagen synthesis and improve wound healing outcomes.
  • Liver Health : It may aid in reducing ammonia levels in patients with hepatic encephalopathy by facilitating the urea cycle.
  • Muscle Recovery : Athletes often use this compound to enhance recovery post-exercise by reducing fatigue .

Q & A

Q. Basic: What are the standard synthesis and characterization methods for DL-Ornithine hydrochloride?

This compound hydrochloride is synthesized via the Bucherer-Bergs reaction, involving 4-chlorobutyraldehyde dimethyl acetal with hydrocyanic acid and ammonium bicarbonate, followed by hydrolysis . Characterization includes:

  • EPR spectral analysis to confirm radiation-induced free radicals, with unirradiated samples showing no signal and irradiated samples exhibiting a sextet signal (g-factor: 2.033; hyperfine coupling constant: 2.325 mT) .
  • Melting point determination (~233°C) and HPLC-TOF/MS for purity assessment .

Q. Advanced: How can this compound concentration be optimized in EPR dosimeters for dose-response accuracy?

Studies show EPR signal intensity increases linearly with this compound concentration (10–20% w/w) and absorbed γ-ray dose (0.5–50 kGy). Optimization involves:

  • Dose-response curves : Signal amplitude grows with dose without spectral distortion, validated up to 30 kGy .
  • Power dependence : Microwave power ≤5.041 mW avoids signal saturation while maintaining linearity .
  • Humidity control : this compound rods exhibit <5% signal variation across 0–100% relative humidity, ensuring minimal environmental interference .

Q. Basic: What experimental factors influence EPR signal development in irradiated this compound?

Key factors include:

  • Irradiation dose : Signal intensity correlates with γ-ray dose (1–30 kGy), with stable hyperfine splitting patterns .
  • Microwave power : Optimal at ≤5.041 mW to prevent saturation .
  • Sample preparation : Ethylene vinyl acetate copolymer/paraffin wax rods minimize pre-irradiation noise and post-irradiation decay .

Q. Advanced: How can contradictions in post-irradiation stability data be resolved?

Discrepancies arise from storage conditions and sample forms:

  • Powder vs. rods : Powder shows slight signal decay in the first 5 days post-irradiation, while rods stabilize within 3 days under equilibrium moisture .
  • Methodological validation : Use spin counting and G-value calculations (0.3551 ± 0.0333 radicals/100 eV) to standardize stability assessments .
  • Long-term studies : Monitor signal intensity over 150 days to distinguish transient artifacts from permanent changes .

Q. Basic: Which analytical techniques ensure this compound purity and structural integrity?

  • EPR spectroscopy : Detects radiation-induced radicals and quantifies dose response .
  • HPLC-TOF/MS : Resolves enantiomers and confirms molecular weight (132.16 g/mol for free base; 168.62 g/mol for hydrochloride) .
  • Thermal analysis : Melting point (~233°C) and TGA assess decomposition thresholds .

Q. Advanced: What do hyperfine coupling constants reveal about this compound’s radical formation?

The sextet EPR signal (g-factors: 1.995–2.039) indicates multiple radical species. Key parameters:

  • Hyperfine coupling (A‖ = 2.325 mT, A⊥ = 1.967 mT) : Suggests interaction between unpaired electrons and nitrogen nuclei in the amino groups .
  • Linewidth variations (0.87–3.13 mT) : Reflect inhomogeneous broadening due to lattice defects or intermolecular interactions .

Q. Basic: What pre-irradiation storage conditions preserve this compound integrity?

  • Humidity : Store at 35% RH to prevent moisture-induced signal noise .
  • Light exposure : Shield from laboratory light to avoid photodegradation .
  • Temperature : Room temperature (25°C ± 3°C) ensures stability for ≥50 days pre-irradiation .

Q. Advanced: What statistical approaches improve G-value accuracy in radiation chemistry studies?

  • Spin counting : Calibrate using strong pitch standards (e.g., 10¹⁸ spins/mg) to calculate radicals per 100 eV .
  • Error propagation : Account for uncertainties in EPR signal integration (±0.03) and dose calibration (±3%) .
  • Multi-sample validation : Replicate experiments across batches to refine G-value estimates (e.g., 0.3551 ± 0.0333) .

Properties

IUPAC Name

2,5-diaminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLPHDHHMVZTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26445-53-4
Record name Ornithine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26445-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00860383
Record name Ornithine
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-07-9, 33960-23-5
Record name (±)-Ornithine
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URL https://commonchemistry.cas.org/detail?cas_rn=616-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ornithine DL-form
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Record name NSC169844
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Record name Ornithine
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Record name DL-ornithine
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Record name ORNITHINE, DL-
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